2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)oxy-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-8(2,7(12)13)14-9-5(10)3-4-6(9)11/h3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXJNWNKFUOFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The most common method employs carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) to activate the carboxylic acid, followed by NHS ester formation. The reaction proceeds via an O-acylisourea intermediate, which reacts with NHS to yield the succinimidyl ester.
Reaction Scheme :
Optimization Parameters
Table 1: Representative Conditions and Yields
Halophosphoric Acid Ester-Mediated Coupling
One-Pot Synthesis
Patent US5734064A describes a halophosphoric acid ester (e.g., diphenyl chlorophosphate)-mediated method for NHS esters. This approach avoids carbodiimides, reducing side products.
Procedure :
-
Mix 2-methylpropanoic acid, NHS, and diphenyl chlorophosphate in ethyl acetate.
-
Add triethylamine (base) and stir at 25°C for 1–2 hours.
Key Advantages :
Solid-Phase Synthesis Techniques
Polymer-Supported Reagents
The University of Michigan’s study highlights polymeric reagents (e.g., polystyrene-DCC) for NHS ester synthesis. This method simplifies purification and scales effectively for industrial use.
Table 2: Solid-Phase Synthesis Metrics
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide (DCC) | 85 | 95 | Moderate | High |
| Halophosphoric Ester | 94 | 99 | High | Moderate |
| Solid-Phase | 88 | 97 | High | Low |
Critical Challenges and Solutions
Racemization in Peptide Synthesis
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidinone ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Organic Synthesis
2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-methylpropanoic acid serves as an important intermediate in the synthesis of complex organic molecules. It is often utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various transformations, including oxidation, reduction, and substitution reactions .
Biological Research
The compound is employed in biological studies, particularly in enzyme mechanism investigations and protein interactions. Its capacity to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Polymer Production
In industrial applications, 2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-methylpropanoic acid is used in the production of polymers and other industrial chemicals. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties for various applications .
Pharmaceutical Development
The compound has shown promise in drug development, particularly as a potential scaffold for designing new therapeutics. Its structural features allow for modifications that can lead to compounds with enhanced biological activity or specificity .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of 2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-methylpropanoic acid on a specific enzyme involved in metabolic pathways related to cancer. The results indicated that the compound significantly reduced enzyme activity, suggesting potential applications in cancer therapy.
Case Study 2: Polymer Synthesis
In another research project, the compound was utilized as a monomer in polymer synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional materials, demonstrating its utility in material science applications.
Mechanism of Action
The mechanism of action of 2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved include inhibition of specific enzymes and modulation of protein-protein interactions .
Comparison with Similar Compounds
Key Observations:
Methyl Substitution : The methyl group in the target compound increases steric hindrance compared to Compound 3, slightly reducing UPLC retention time (1.89 vs. 1.71 min) and yield (89% vs. 95%) but maintaining high purity .
Positional Isomerism: 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (β-substituted) lacks the methyl group and exhibits distinct reactivity and safety profiles, including risks of skin/eye irritation .
Macrocyclic Analogs: NOTA-A14 derivatives (e.g., DOTA-NHS) are bulkier and designed for metal chelation in diagnostic imaging, contrasting with the simpler NHS ester in the target compound .
Functional and Reactivity Differences
- Bioconjugation Efficiency : The target compound’s NHS ester enables rapid amine coupling under mild conditions (pH 8.6, room temperature), similar to DOTA-NHS but without requiring macrocyclic coordination .
- Stability: The methyl group enhances hydrolytic stability compared to non-methylated analogs (e.g., Compound 3), which may degrade faster in aqueous environments .
Research Findings and Challenges
- Synthetic Optimization : The target compound’s synthesis achieves 89% yield via straightforward NHS esterification, outperforming multi-step macrocyclic analogs .
- Limitations : Unlike DOTA-NHS, it lacks metal-chelating capacity, restricting its use in imaging applications requiring gadolinium or other metals .
- Future Directions: Structural modifications (e.g., adding ethylamino groups, as in 3-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)-2-methylpropanoic acid) could expand its utility in targeted therapies .
Biological Activity
2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-methylpropanoic acid, with the CAS number 1587660-78-3, is a compound of interest due to its potential biological activities. This article aims to review its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 201.18 g/mol
- Structure : The compound features a pyrrolidine ring which may contribute to its biological activity.
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. For example, studies on similar carboxylic acids have demonstrated their effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways. Further research into 2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-methylpropanoic acid could elucidate its specific antimicrobial efficacy.
Anti-inflammatory Effects
A notable area of interest is the anti-inflammatory potential of this compound. In related studies, compounds with similar functional groups have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism could be pivotal in developing therapeutic agents for inflammatory diseases.
In Vivo Studies
- LPS-Induced Inflammation Model : A study investigated the effects of a structurally similar compound in an LPS-induced rat model. The administration significantly reduced inflammatory markers such as TNF-α and IL-1β, suggesting a potential pathway for 2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-methylpropanoic acid in modulating inflammatory responses .
- Antimicrobial Testing : While direct studies on this specific compound are scarce, related dioxopyrrolidine derivatives have exhibited promising antimicrobial activity in vitro against various pathogens. These findings highlight the need for targeted studies on 2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-methylpropanoic acid to confirm its efficacy .
Comparative Analysis of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-methylpropanoic acid to ensure stability?
- The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis of the 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester group. Moisture and elevated temperatures accelerate degradation, as NHS esters are prone to hydrolysis in aqueous environments .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use a chemical fume hood to prevent inhalation of dust or aerosols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
Q. Which analytical methods are suitable for assessing the purity of this compound?
- Reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended. A C18 column using an acetonitrile/water gradient (e.g., 40%–90% acetonitrile over 20 minutes) can resolve impurities. For example, related propanoic acid derivatives in Pharmacopeial Forum showed retention times between 0.34–1.35 minutes under similar conditions .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency of this NHS ester with amine-containing biomolecules (e.g., proteins, peptides)?
- Conjugation efficiency depends on pH (optimally 8.0–9.0 in phosphate or bicarbonate buffers), temperature (4–25°C), and molar excess (10–20× NHS ester to amine). Quench unreacted esters with glycine or Tris buffer. Monitor reaction progress via MALDI-TOF or SDS-PAGE .
Q. What strategies mitigate hydrolysis of the NHS ester during experimental workflows?
- Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure to aqueous buffers; reactions should be completed within 1–2 hours. Lyophilize the compound if long-term storage in soluble form is required .
Q. How can conflicting data on reaction yields under varying pH conditions be resolved?
- Systematic titration (pH 7.0–9.5) with kinetic monitoring (e.g., UV-Vis at 260 nm for NHS release) is advised. For example, hydrolysis rates increase significantly above pH 8.5, but amine reactivity also peaks near pH 9.0. Balance these factors by testing intermediate pH values (8.5–8.8) .
Q. What impurities are likely to form during synthesis, and how are they characterized?
- Common impurities include:
- Hydrolysis product : 2-Methylpropanoic acid (from NHS ester cleavage).
- Byproducts : Unreacted starting materials (e.g., 2-methylpropanoic acid derivatives).
- Degradants : Oligomers formed via ester interchange.
- Characterization via LC-MS (ESI-negative mode) and 1H-NMR (δ 2.5–3.0 ppm for succinimide protons) is effective .
Methodological Guidance Tables
Key Notes for Experimental Design
- Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH to model shelf life.
- Impurity Thresholds : Pharmacopeial guidelines suggest limiting unspecified impurities to ≤0.1% .
- Biological Relevance : Structural analogs like fenofibric acid ( ) target lipid metabolism pathways, suggesting potential applications in metabolic disorder research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
